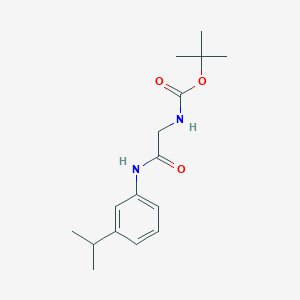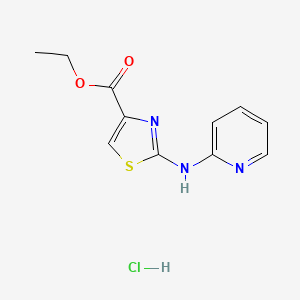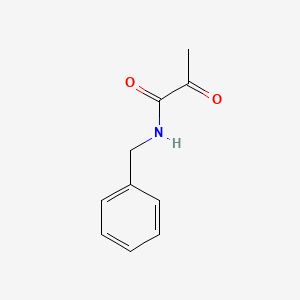![molecular formula C15H14Cl2N4O2S B2568131 N-méthyl-1-hydrazinecarbothioamide, 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}- CAS No. 477853-03-5](/img/structure/B2568131.png)
N-méthyl-1-hydrazinecarbothioamide, 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S and its molecular weight is 385.26. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments antiviraux
La présence de la structure 1,2,4-triazolethione est indicative de propriétés antivirales potentielles. Des composés ayant des structures similaires ont été étudiés pour leur efficacité contre une variété de virus ADN et ARN, notamment le virus respiratoire syncytial (VRS), l’hépatite C et d’autres infections virales comme le virus du Nil occidental et la dengue . Le composé pourrait être un candidat pour des recherches plus approfondies en tant qu’agent antiviral.
Applications anti-infectieuses
En raison de sa similitude structurelle avec des médicaments anti-infectieux connus, ce composé peut servir de structure de tête pour le développement de nouveaux médicaments ciblant les maladies infectieuses. Son potentiel à agir contre les micro-organismes opportunistes en fait un atout précieux dans la lutte contre les infections, en particulier chez les patients immunodéprimés .
Chimioprévention et chimiothérapie du cancer
Le groupe thioamide et le composant dichlorobenzyl peuvent contribuer aux effets chimiopréventifs et chimiothérapeutiques. La recherche sur les hétérocycles contenant du soufre et de l’azote, qui sont utilisés comme noyau de base de différents composés hétérocycliques, s’est avérée prometteuse dans le traitement du cancer. Ce composé pourrait être exploré pour son potentiel à inhiber la croissance des cellules cancéreuses ou à servir de transporteur pour d’autres agents chimiothérapeutiques .
Recherche anti-inflammatoire
Les dérivés de l’indole, qui partagent des caractéristiques structurelles avec ce composé, auraient des propriétés anti-inflammatoires. Ils ont montré une liaison sélective avec les récepteurs COX-2 et ont démontré une activité anti-inflammatoire significative in vivo. Cela suggère que le composé pourrait être étudié pour son utilisation potentielle dans le développement de nouveaux médicaments anti-inflammatoires .
Recherche neuroprotectrice
Compte tenu des propriétés neuroprotectrices observées dans certains dérivés de l’indole, ce composé pourrait être exploré pour son potentiel à protéger les cellules neuronales contre les dommages ou la dégénérescence. Cela pourrait être particulièrement pertinent pour des maladies telles que la maladie d’Alzheimer ou la maladie de Parkinson .
Propriétés
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUILAKZBWVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2568048.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)
![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)
![2-(4-chlorophenoxy)-N-[1-(furan-3-yl)propan-2-yl]-2-methylpropanamide](/img/structure/B2568055.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)
![Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2568059.png)

![1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568062.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)


